molecular formula C12H12N2O2 B1493306 3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098083-80-6

3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1493306
CAS RN: 2098083-80-6
M. Wt: 216.24 g/mol
InChI Key: RQYPUOVSZIJCPW-UHFFFAOYSA-N
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Description

The compound “3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a part of a broader class of compounds known as 1H-pyrazolo[3,4-d]pyrimidines .


Synthesis Analysis

The synthesis of such compounds often involves the use of whole cells or enzymes for the preparation of hydroxylated pyridines . The synthesis of related compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

A study detailed the crystal structure of related pyrimidine derivatives, focusing on the hydrogen bonding interactions within these compounds. The research highlighted the significance of these interactions in determining the molecular and crystal structure of pyrimidine derivatives, which could have implications in the design of new materials with specific properties (Low et al., 2004).

Synthesis and Chemical Properties

Research on pyrimidine and condensed systems has explored regioselective amination, leading to the discovery of methods for the selective introduction of amino groups into pyrimidine derivatives. This advancement is crucial for synthesizing compounds with desired biological or chemical properties (Gulevskaya et al., 1994).

Photophysical Properties and Applications

A study on pyrimidine-phthalimide derivatives demonstrated their potential in pH-sensing applications, owing to their solid-state fluorescence emission and solvatochromism. These properties make them promising candidates for developing novel colorimetric pH sensors and logic gates (Yan et al., 2017).

Catalytic Applications

Research has also explored the catalytic uses of pyrimidine derivatives in synthesizing indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives, highlighting the efficiency of certain catalysts in facilitating multi-component reactions. This work contributes to the development of more efficient synthetic pathways in organic chemistry (Ghashang et al., 2017).

Optical and Nonlinear Optical Properties

An experimental and computational study on bis-uracil derivatives based on pyrimidine has revealed their potential in optical, nonlinear optical (NLO), and drug discovery applications. The study showed these compounds exhibit significant NLO properties, suggesting their utility in NLO device fabrications (Mohan et al., 2020).

Biochemical Analysis

Biochemical Properties

3-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . This inhibition is achieved through binding interactions that alter the enzyme’s activity, thereby affecting cell proliferation and survival.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its interaction with CDK2 leads to changes in cell cycle progression, inducing cell cycle arrest and apoptosis in cancer cells . This compound has demonstrated cytotoxic activity against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits CDK2 by binding to the ATP-binding site, preventing the phosphorylation of target proteins necessary for cell cycle progression . This inhibition leads to the accumulation of cells in the G1 phase, ultimately triggering apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CDK2 activity, resulting in long-term cell cycle arrest and apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK2 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and potential damage to normal cells. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation in target tissues, influencing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with target biomolecules and its overall biological effects.

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-5-9(2)7-10(6-8)14-11(15)3-4-13-12(14)16/h3-7H,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYPUOVSZIJCPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C=CNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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